Methyl 3-amino-2-methyl-2-phenylpropanoate
Description
Significance of Non-Proteinogenic α-Amino Acid Derivatives in Medicinal Chemistry and Chemical Biology Research
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code for protein assembly. These compounds, including β-amino acid derivatives like Methyl 3-amino-2-methyl-2-phenylpropanoate, are powerful tools for the development of peptide-based drug candidates. nih.gov The incorporation of NPAAs into peptide structures can fundamentally alter and improve the drug-like properties of these molecules. nih.gov
One of the primary advantages of using NPAAs is the enhancement of metabolic stability. nih.gov Peptides composed solely of natural α-amino acids are often susceptible to rapid degradation by proteases in the body. By introducing NPAAs, which are not recognized as readily by these enzymes, researchers can create peptide-based therapies with increased resistance to enzymatic breakdown. nih.gov This improved stability can lead to a longer half-life and better bioavailability.
Furthermore, NPAAs introduce novel structural diversity and conformational constraints. nih.gov α,α-Disubstituted amino acids, which have a quaternary carbon at the α-position, impart significant conformational rigidity to molecules in which they are embedded. nih.gov This rigidity can be highly beneficial in drug design, as it can lock a peptide into a specific three-dimensional shape that is optimal for binding to a biological target, such as a receptor or enzyme. This can lead to enhanced potency and selectivity. β-Phenylalanine derivatives (β-PADs), in particular, offer a chiral pseudopeptidic character that allows them to be recognized by biological systems while retaining greater stability compared to their α-amino acid counterparts. nih.govtandfonline.com
Overview of the Structural Complexity and Synthetic Challenges Posed by this compound and Related Quaternary α-Amino Acid Esters
The synthesis of this compound and related compounds is a significant challenge in organic chemistry. nih.govrepec.org The primary difficulty arises from the construction of the sterically hindered α,α-disubstituted carbon center—a quaternary stereocenter. nih.govrepec.org
The key synthetic challenges include:
Steric Hindrance: The presence of two substituents on the α-carbon (a methyl group and a phenyl group in this case) creates significant steric bulk. This crowding makes it difficult for reagents to access the reaction center, often requiring specialized or highly reactive catalysts and reaction conditions. nih.govrepec.org
Stereocontrol: When creating a quaternary stereocenter, controlling the three-dimensional arrangement of the atoms (stereochemistry) is crucial, as different stereoisomers can have vastly different biological activities. Achieving high enantioselectivity in the synthesis of such crowded centers is a formidable task. fau.denih.gov Various strategies, including organocatalysis, synergistic catalysis, and biocatalysis, have been developed to address this challenge. fau.denih.govrsc.org
Limited Methodologies: While significant progress has been made, the number of reliable and general methods for the asymmetric synthesis of α,α-disubstituted amino acids remains limited compared to their monosubstituted counterparts. nih.govrepec.org The synthesis of β-amino esters with adjacent quaternary stereocenters is also an active area of research, with organocatalyzed Mannich reactions being one promising approach. nih.gov
Recent advancements in synthetic methodologies, such as visible-light-mediated photocatalysis and metal-free approaches, are offering new avenues for the construction of these complex and valuable molecules. nih.govrepec.org
Interactive Data Tables
Structural Comparison of Phenylpropanoate Derivatives
The table below compares the structural features of this compound with other related amino acid esters to highlight its unique complexity.
| Compound Name | Amino Group Position | Substitution at α-Carbon | Substitution at β-Carbon | Key Structural Feature |
| This compound | β (C3) | Quaternary (Methyl, Phenyl) | Unsubstituted | β-Amino acid with α-quaternary center |
| Methyl Phenylalaninate (Methyl 2-amino-3-phenylpropanoate) | α (C2) | Monosubstituted (H) | Phenyl | Natural α-amino acid ester |
| Methyl 3-Amino-3-phenylpropanoate | β (C3) | Monosubstituted (H) | Phenyl | β-Amino acid ester |
| α-Methylphenylalanine Methyl Ester | α (C2) | Quaternary (Methyl) | Phenyl | α-Amino acid with α-quaternary center |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 3-amino-2-methyl-2-phenylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-11(8-12,10(13)14-2)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 |
InChI Key |
YOOMBTZPWPECKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Stereochemical Investigations of Methyl 3 Amino 2 Methyl 2 Phenylpropanoate Isomers
Enantiomeric and Diastereomeric Forms of the Compound
Methyl 3-amino-2-methyl-2-phenylpropanoate possesses two stereocenters: one at the C2 position (a quaternary carbon bonded to a methyl group, a phenyl group, a carboxyl group, and the C3 carbon) and another at the C3 position (bonded to an amino group, a phenyl group, a hydrogen atom, and the C2 carbon). The presence of these two chiral centers means that the compound can exist as a total of four distinct stereoisomers.
These stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. The relationship between the four isomers can be summarized as follows:
(2R, 3R)-Methyl 3-amino-2-methyl-2-phenylpropanoate and (2S, 3S)-Methyl 3-amino-2-methyl-2-phenylpropanoate are a pair of enantiomers.
(2R, 3S)-Methyl 3-amino-2-methyl-2-phenylpropanoate and (2S, 3R)-Methyl 3-amino-2-methyl-2-phenylpropanoate form the second pair of enantiomers.
Any stereoisomer from the first pair is a diastereomer of any stereoisomer from the second pair. For instance, the (2R, 3R) isomer and the (2R, 3S) isomer are diastereomers. These different forms can exhibit distinct physical properties and biological activities.
Table 1: Stereoisomeric Forms of this compound This table is interactive. Click on the headers to sort.
| Configuration | Enantiomeric Pair | Relationship to (2R, 3R) |
|---|---|---|
| (2R, 3R) | A | Identical |
| (2S, 3S) | A | Enantiomer |
| (2R, 3S) | B | Diastereomer |
| (2S, 3R) | B | Diastereomer |
Strategies for Enantiopurity and Diastereomeric Excess Determination
Determining the enantiomeric excess (ee) and diastereomeric excess (de) of a sample is crucial in asymmetric synthesis and for pharmaceutical applications. A variety of analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used techniques for separating stereoisomers. By using a chiral stationary phase (CSP), the different isomers of this compound can be separated based on their differential interactions with the CSP. The retention time for each isomer will be unique, and the area under each peak in the chromatogram is proportional to its concentration, allowing for the precise calculation of ee and de. For amino acid esters, amylose-derived CSPs have proven effective.
Ultra-Performance Convergence Chromatography (UPC²): This technique offers a high-throughput alternative to normal-phase HPLC for the chiral separation of compounds like amino acid esters. It can provide better resolution and faster analysis times, which is advantageous for purity determination during synthesis. waters.com
Optical Methods: Advanced optical methods using circular dichroism (CD) spectra combined with multivariate regression models can rapidly determine both ee and de without the need for chromatographic separation. nih.gov These techniques are particularly useful for high-throughput screening. nih.gov
Methodologies for Absolute and Relative Stereochemical Assignment
Once the stereoisomers are separated, it is essential to assign their absolute (R/S) and relative (syn/anti) configurations.
Optical Rotation: Enantiomers rotate plane-polarized light in equal but opposite directions. While this method can distinguish between two enantiomers and measure enantiomeric purity, it does not, on its own, allow for the assignment of the absolute configuration without a known standard for comparison.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a potent tool for stereochemical analysis. To determine enantiomeric excess, a chiral derivatizing agent or a chiral solvating agent is added to the sample. This creates diastereomeric complexes that are distinguishable in the NMR spectrum, as they will have different chemical shifts. acs.org For instance, the protons near the chiral centers will appear as separate signals for each diastereomer, and the integration of these signals allows for the calculation of the diastereomeric (and thus enantiomeric) ratio. nih.gov High-sensitivity techniques like band-selective pure shift NMR can further enhance resolution for accurate ratio determination. rsc.org
Table 2: Hypothetical ¹H NMR Data for Diastereomeric Complex Determination This table is interactive. Click on the headers to sort.
| Proton Signal | Chemical Shift (ppm) - Diastereomer 1 | Chemical Shift (ppm) - Diastereomer 2 | Δδ (ppm) | Integral Ratio |
|---|---|---|---|---|
| C3-H | 4.15 | 4.12 | 0.03 | 1.00 : 0.95 |
| O-CH₃ | 3.72 | 3.75 | -0.03 | 1.00 : 0.95 |
| C2-CH₃ | 1.54 | 1.51 | 0.03 | 1.00 : 0.95 |
Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a molecule. If a suitable single crystal of one of the stereoisomers of this compound can be grown, this technique can provide an unambiguous three-dimensional structure of the molecule. mdpi.comnih.gov The analysis yields precise bond lengths, angles, and the spatial arrangement of all atoms, allowing for the direct assignment of the R or S configuration at both the C2 and C3 stereocenters.
Table 3: Typical Parameters from a Single-Crystal X-ray Diffraction Analysis This table is interactive. Click on the headers to sort.
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 6.2, b = 26.0, c = 12.4 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 93.2, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 2022.1 |
| Z | The number of molecules in the unit cell. | 4 |
Note: The example values are illustrative and not specific to the title compound.
Chemical correlation is a method used to determine the absolute configuration of a chiral molecule by converting it, through a series of stereochemically predictable reactions, into a compound whose absolute configuration is already known. For this compound, this could involve:
Derivatization of the Amino Group: The amino group can be reacted with a chiral derivatizing agent (CDA), such as Mosher's acid, to form diastereomeric amides. The analysis of these diastereomers by NMR can help in assigning the configuration at the C3 center. frontiersin.org
Transformation of the Ester Group: The methyl ester could be hydrolyzed to the corresponding carboxylic acid and then subjected to reactions where the stereocenter at C2 is correlated with a known standard.
Cyclization or Rearrangement: Specific reactions that proceed with a known stereochemical outcome (e.g., retention or inversion of configuration) can be used to transform the molecule into a rigid cyclic structure or another compound whose stereochemistry can be more easily determined or is already established. jst.go.jpacs.org
This multi-faceted approach, combining separation, spectroscopic analysis, crystallographic determination, and chemical correlation, provides a comprehensive framework for the complete stereochemical investigation of this compound and its isomers.
Chemical Reactivity and Advanced Transformations of Methyl 3 Amino 2 Methyl 2 Phenylpropanoate
Reactivity of the Amino and Ester Functional Groups
The primary amino group (-NH₂) and the methyl ester group (-COOCH₃) are the principal sites of reactivity in Methyl 3-amino-2-methyl-2-phenylpropanoate. The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic and basic character, making it susceptible to a range of reactions. It is expected to undergo acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides. Furthermore, it could react with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines.
The methyl ester, on the other hand, is an electrophilic functional group. It would be susceptible to nucleophilic acyl substitution. For instance, hydrolysis under acidic or basic conditions would yield the corresponding carboxylic acid, 3-amino-2-methyl-2-phenylpropanoic acid. Ammonolysis or aminolysis with ammonia (B1221849) or other amines would lead to the formation of the corresponding amide. Reaction with strong reducing agents like lithium aluminum hydride would reduce the ester to a primary alcohol, yielding 3-amino-2-methyl-2-phenylpropan-1-ol.
Functional Group Interconversions for Structural Diversification
The strategic modification of the amino and ester functionalities would be a key avenue for the structural diversification of this compound. The primary amine could be converted into a wide array of other functional groups. For example, diazotization with nitrous acid could yield a diazonium salt, a versatile intermediate that could be converted to hydroxyl, halogen, or cyano groups. Oxidation of the primary amine could potentially lead to nitro or oxime functionalities, though such transformations would require careful selection of reagents to avoid side reactions.
The ester group can also be a handle for significant structural modifications. As mentioned, its hydrolysis to a carboxylic acid opens up a plethora of further reactions. The resulting carboxylic acid could be converted to an acyl chloride, which is a more reactive precursor for the synthesis of amides, esters, and other acyl derivatives. Decarboxylation of the carboxylic acid, though likely challenging due to the quaternary center, could also be a potential transformation.
Transformations Involving the Phenyl Moiety
The phenyl group in this compound is generally less reactive than the amino and ester groups. However, it can undergo electrophilic aromatic substitution reactions. The directing effects of the alkyl substituent on the benzene (B151609) ring would favor substitution at the ortho and para positions. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could be envisaged, provided that the reaction conditions are compatible with the more sensitive amino and ester groups. Protection of the amino group would likely be necessary to prevent its deactivation of the ring and its reaction with the electrophilic reagents.
Exploration of Reaction Mechanisms in Novel Synthetic Pathways
The lack of published research on the reactivity of this compound means that there are no established reaction mechanisms to discuss for novel synthetic pathways involving this specific molecule. The exploration of its use as a building block in, for example, the synthesis of novel heterocyclic compounds or peptidomimetics, would first require foundational studies to establish its reactivity and the mechanisms of its transformations. The stereochemistry of the quaternary carbon and its influence on the stereochemical outcome of reactions would be a particularly important area of mechanistic investigation.
Advanced Analytical Methodologies for the Characterization of Methyl 3 Amino 2 Methyl 2 Phenylpropanoate in Research
Hyphenated Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone of molecular analysis, providing critical information on molecular weight and structure. When coupled with chromatographic separation techniques, its power is significantly enhanced, allowing for the analysis of complex mixtures and the precise quantification of target analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Structural Elucidation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the preferred method for quantifying low-level analytes in complex biological or chemical matrices. rsc.orgnih.gov For Methyl 3-amino-2-methyl-2-phenylpropanoate, a reversed-phase HPLC separation could be employed, followed by detection using a mass spectrometer.
In a typical LC-MS/MS workflow, the analyte is first ionized, most commonly via electrospray ionization (ESI). Given the presence of a basic amino group, positive ion mode ESI would be highly effective, leading to the formation of the protonated molecule, [M+H]⁺. The first stage of mass analysis (MS1) would isolate this parent ion. Subsequently, in a collision cell, the isolated ion is fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage of mass analysis (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific signature for the molecule, enhancing quantitative accuracy. researchgate.netnih.gov
Table 1: Predicted LC-MS/MS Parameters for this compound
| Parameter | Predicted Value/Characteristic |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ |
| Exact Mass | 193.1103 g/mol |
| Parent Ion [M+H]⁺ (m/z) | 194.1176 |
The development of a robust LC-MS/MS method enables the creation of calibration curves for the precise quantification of the compound in various samples, which is essential for pharmacokinetic studies, metabolite identification, and reaction monitoring. youtube.com
Gas Chromatography-Mass Spectrometry (GC-MS) Following Derivatization
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and thermally stable compounds. However, molecules like this compound, which contain a polar primary amine group, are non-volatile and prone to thermal degradation. Therefore, a chemical derivatization step is essential prior to GC-MS analysis. nih.gov
Derivatization chemically modifies the polar functional groups to increase the molecule's volatility and thermal stability. mdpi.com A common two-step approach for amino acids involves:
Esterification: The carboxylic acid (if present) is converted to an ester. Since the target compound is already a methyl ester, this step may not be necessary unless hydrolysis has occurred.
Acylation: The primary amine is converted to a less polar amide. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. mdpi.comresearchgate.net
Once derivatized, the compound can be readily separated by gas chromatography and detected by the mass spectrometer. The electron ionization (EI) mass spectrum of the derivative will exhibit a characteristic fragmentation pattern, allowing for confident identification by comparison to reference spectra or through interpretation of the fragmentation pathways. nih.gov This method is particularly useful for verifying the presence of the compound and for enantiomeric separation if a chiral GC column is used. nih.gov
High-Resolution Mass Spectrometry for Precise Mass Measurement
High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap instruments, is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). measurlabs.comresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula. colorado.eduntnu.edu
For this compound (C₁₁H₁₅NO₂), the theoretical exact mass of the neutral molecule is 193.1103 u. HRMS can experimentally measure this mass with an error of less than 5 parts per million (ppm), which effectively rules out other possible elemental compositions. This capability is invaluable for confirming the identity of a newly synthesized compound or identifying unknown metabolites in discovery-based research. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Spectroscopy for Structural Connectivity and Purity Assessment
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. docbrown.info The spectrum of this compound is predicted to show several distinct signals. The integration of these signals corresponds to the number of protons in each environment, serving as a primary check for structural integrity and purity. docbrown.info Key predicted resonances include the aromatic protons of the phenyl group, the methyl ester protons, and the protons of the two distinct methyl and methylene (B1212753) groups on the propanoate backbone. The chemical shift and splitting pattern (multiplicity) of each signal are dictated by the local electronic environment and the number of adjacent protons, respectively.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.20 - 7.40 | Multiplet | 5H | Phenyl group (C₆H₅) |
| ~ 3.65 | Singlet | 3H | Ester methyl (O-CH₃) |
| ~ 2.95 | Singlet | 2H | Methylene (CH₂-NH₂) |
| ~ 1.5-2.5 (broad) | Singlet | 2H | Amine (NH₂) |
Note: The methylene protons at C3 are adjacent to a quaternary center and are predicted to be a singlet. The amine protons often appear as a broad signal and their chemical shift can vary.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. pearson.com Each chemically unique carbon atom typically gives rise to a distinct signal in the spectrum. For this compound, nine distinct signals are expected, corresponding to the eleven carbon atoms in the structure (with the phenyl methine carbons being equivalent by symmetry). The chemical shift of each carbon provides insight into its functional group type (e.g., carbonyl, aromatic, aliphatic). chemicalbook.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. pearson.com
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| ~ 176 | Quaternary | Ester Carbonyl (C=O) |
| ~ 142 | Quaternary | Phenyl C1 (ipso-carbon) |
| ~ 128.5 | CH | Phenyl C3/C5 |
| ~ 128.0 | CH | Phenyl C4 (para-carbon) |
| ~ 126.5 | CH | Phenyl C2/C6 |
| ~ 52.5 | CH₃ | Ester methyl (O-CH₃) |
| ~ 50.0 | Quaternary | C2 |
| ~ 49.0 | CH₂ | C3 (CH₂-NH₂) |
Note: Predicted chemical shifts are estimates based on typical values for similar functional groups and may vary based on solvent and other experimental conditions. st-andrews.ac.ukresearchgate.netrsc.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural and Stereochemical Assignment
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. These advanced techniques provide detailed connectivity information that is not available from one-dimensional spectra, allowing for the precise assignment of proton (¹H) and carbon (¹³C) signals and the determination of the compound's stereochemistry. st-andrews.ac.uk
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying protons that are connected through two or three bonds. For this compound, COSY would be used to establish the connectivity between the protons on the propanoate backbone, for instance, showing a correlation between the protons of the amino-bearing methylene group (C3) and any adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). This is crucial for assigning the carbon signals of the phenyl ring, the methyl groups, and the propanoate backbone by linking them to their known proton resonances.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the primary NMR method for determining stereochemistry. It identifies protons that are close to each other in space, regardless of their bonding connectivity. nih.gov For a chiral molecule like this compound, NOESY can help establish the relative orientation of substituents around the stereocenters. By observing the spatial proximity between the protons of the C2-methyl group and specific protons on the phenyl ring or the C3-methylene group, the preferred conformation and relative stereochemistry can be deduced. nih.govbiorxiv.org
The combination of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all atoms in the molecule, which is fundamental for confirming its identity and stereochemical purity. st-andrews.ac.uk
| Technique | Correlation Type | Information Yielded for this compound |
| COSY | ¹H – ¹H (through 2-3 bonds) | Establishes proton connectivity within the propanoate backbone. |
| HSQC | ¹H – ¹³C (through 1 bond) | Directly links each proton to its attached carbon atom for definitive ¹³C assignment. |
| HMBC | ¹H – ¹³C (through 2-3 bonds) | Confirms the molecular skeleton by showing long-range connections (e.g., methyl protons to carbonyl carbon). |
| NOESY | ¹H – ¹H (through space) | Determines relative stereochemistry and conformational preferences by identifying spatially close protons. |
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and achieving the isomeric separation of amino acid derivatives like this compound. yakhak.org Given the chiral nature of the molecule, enantioselective HPLC methods are particularly critical for separating its enantiomers and determining enantiomeric excess. researchgate.net
Direct chiral separations are most commonly achieved using chiral stationary phases (CSPs). sigmaaldrich.com These phases contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. For amino acid analogues, several types of CSPs have proven effective:
Macrocyclic Antibiotic Phases: CSPs based on glycopeptide antibiotics, such as teicoplanin (e.g., Chirobiotic T column), are highly effective for the enantiomeric resolution of a wide range of unusual amino acids. mst.eduresearchgate.net Separation is typically performed in reversed-phase mode using hydro-organic mobile phases (e.g., water/methanol or water/ethanol mixtures). mst.edu
Polysaccharide-Based Phases: Columns with chiral selectors derived from cellulose (B213188) or amylose (B160209) phenylcarbamates are widely used for resolving chiral amines and amino acid esters. yakhak.org
Cyclodextrin-Based Phases: Derivatized cyclodextrins bonded to silica (B1680970) gel offer unique chiral selectivity through inclusion complexation mechanisms. sigmaaldrich.com
The choice of mobile phase, including the type of organic modifier and its concentration, is crucial for optimizing the separation. mst.edu Detection is commonly performed using a photodiode-array (PDA) or a standard UV detector set at a wavelength where the phenyl group absorbs, typically around 210-254 nm. researchgate.net Method validation according to ICH guidelines is essential to ensure linearity, precision, and accuracy for quantitative analysis of purity and enantiomeric composition. yakhak.org
| Parameter | Typical Conditions for Chiral HPLC Separation | Purpose |
| Stationary Phase (Column) | Teicoplanin-based (Chirobiotic T), Polysaccharide-based (e.g., Chiralpak), or Cyclodextrin-based CSP | To provide a chiral environment for enantiomeric discrimination. |
| Mobile Phase | Isocratic or gradient mixture of water and an organic modifier (e.g., Methanol, Ethanol, Acetonitrile). | To elute the compounds and optimize the separation factor and resolution between enantiomers. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the analysis and can influence separation efficiency. |
| Detection | UV at 210 nm or 254 nm | To detect and quantify the separated enantiomers based on their absorbance. |
Ion-Exchange Chromatography for Amino Acid Analysis
Ion-exchange chromatography (IEC) is a classic, robust, and highly reliable method for the separation and analysis of amino acids and their derivatives. altabioscience.compickeringlabs.com This technique separates molecules based on their net charge, which is influenced by the pH of the mobile phase. libretexts.org Since this compound contains a basic amino group and can be hydrolyzed to its corresponding carboxylic acid, IEC is a suitable analytical method.
The standard methodology involves a stationary phase consisting of an insoluble polymer resin with covalently bound ionic functional groups (e.g., sulfonate groups for cation-exchange). libretexts.org The analysis proceeds as follows:
Sample Loading: The sample is loaded onto the column in a buffer with a low pH, where the amino group of the analyte is protonated, giving it a net positive charge. This positive charge causes it to bind to the negatively charged sulfonate groups of the cation-exchange resin.
Elution: A gradient of increasing pH or increasing salt concentration (cation concentration) is applied. pickeringlabs.com As the pH increases, the amino group becomes less protonated, weakening its interaction with the resin and allowing it to elute from the column. Different amino acids elute at characteristic pH values, enabling their separation.
Post-Column Derivatization and Detection: Because amino acids often lack a strong chromophore, a post-column reaction is typically employed to facilitate detection. The eluate from the column is mixed with a derivatizing agent, most commonly ninhydrin (B49086). 193.16.218researchgate.net When heated, ninhydrin reacts with primary and secondary amines to produce a deeply colored compound (Ruhemann's purple), which can be detected photometrically at 570 nm. researchgate.net
The ruggedness and matrix-insensitivity of IEC make it a superior method for analyzing complex samples. pickeringlabs.com The separation and derivatization steps are independent, allowing each to be optimized for maximum performance and reproducibility. pickeringlabs.com
| Parameter | Typical Conditions for Ion-Exchange Chromatography | Purpose |
| Stationary Phase | Cation-exchange resin (e.g., sulfonated polystyrene-divinylbenzene). pickeringlabs.com | Binds the positively charged analyte. |
| Mobile Phase (Eluent) | Sodium or lithium-based citrate (B86180) buffers with a step or continuous pH gradient. pickeringlabs.com193.16.218 | To selectively elute the bound amino acids based on their charge. |
| Post-Column Reagent | Ninhydrin solution. 193.16.218 | To derivatize the analyte for colorimetric detection. |
| Detection | Photometric detection at 570 nm (and 440 nm for proline). researchgate.net | To quantify the colored complex formed after derivatization. |
Computational and Theoretical Studies on Methyl 3 Amino 2 Methyl 2 Phenylpropanoate
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure and flexibility of a molecule, which in turn dictate its physical and biological properties. For Methyl 3-amino-2-methyl-2-phenylpropanoate, the key rotatable bonds would be around the Cα-Cβ and Cα-C(O)O single bonds, as well as the orientation of the phenyl and methyl groups.
The general approach involves:
Initial Structure Generation: Building the 3D structure of the molecule using molecular modeling software.
Conformational Search: Systematically rotating the key dihedral angles to generate a wide range of possible conformations. This can be achieved through methods like systematic grid scans or stochastic methods such as Monte Carlo simulations.
Energy Minimization: Optimizing the geometry of each generated conformer to find local energy minima on the potential energy surface. This is typically done using molecular mechanics force fields (e.g., MMFF94, AMBER).
Studies on various β-amino acids have shown that their conformational preferences are influenced by intramolecular hydrogen bonding and steric effects. nih.govacs.org It is likely that in this compound, interactions between the amino group, the ester group, and the phenyl ring would play a crucial role in determining the most stable conformers. nih.govacs.org
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and geometry of molecules compared to molecular mechanics.
Geometry Optimization: The low-energy conformers identified from molecular modeling would be subjected to geometry optimization using DFT methods (e.g., B3LYP functional) with an appropriate basis set (e.g., 6-31G(d,p)). researchgate.net This process yields precise bond lengths, bond angles, and dihedral angles for the most stable structures of the molecule.
Electronic Structure Analysis: Once the geometry is optimized, various electronic properties can be calculated. These include:
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. fiu.edu
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation.
While no specific DFT data exists for this compound, numerous studies on similar compounds demonstrate the power of this method in elucidating their structural and electronic characteristics. researchgate.netmdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are also widely used to predict spectroscopic data, which can be compared with experimental results for structure verification.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts (¹H and ¹³C). nih.gov The accuracy of these predictions can be high when appropriate levels of theory and basis sets are used, aiding in the assignment of experimental spectra. nih.gov
Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to the atomic coordinates yields the harmonic vibrational frequencies. These calculated frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. A scaling factor is often applied to the calculated frequencies to better match the experimental data due to the approximations inherent in the theoretical models.
For this compound, predicted NMR and vibrational spectra would provide a theoretical benchmark for experimental characterization.
Elucidation of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, potential reactions of interest could include ester hydrolysis, amide bond formation, or reactions involving the phenyl ring.
The general workflow involves:
Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and transition states on the potential energy surface.
Calculating Activation Energies: Determining the energy barrier for the reaction by calculating the energy difference between the reactants and the transition state.
Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a located transition state connects the correct reactants and products.
For instance, the mechanism of a Michael addition to form a β-amino ester could be computationally studied to understand the stereoselectivity and the role of catalysts. Theoretical studies on related reactions have successfully elucidated complex reaction pathways.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is based on the electron distribution of a molecule calculated from its crystal structure data.
Hirshfeld Surface Generation: The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal.
2D Fingerprint Plots: These plots summarize the intermolecular contacts in the crystal. They are generated by plotting the distance from the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). Different types of interactions (e.g., H···H, O···H, C···H) have characteristic appearances on the fingerprint plot, allowing for their quantification.
d_norm Mapping: The property d_norm is mapped onto the Hirshfeld surface to visualize close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are typically hydrogen bonds or other strong interactions.
While a crystal structure for this compound is not publicly available, Hirshfeld surface analysis of structurally similar molecules has provided deep insights into their crystal packing and the nature of their intermolecular forces. fiu.edu
Academic Research Applications of Methyl 3 Amino 2 Methyl 2 Phenylpropanoate As a Chiral Building Block
Utility in the Asymmetric Synthesis of Non-Natural Amino Acids and Peptidomimetics
The stereochemically defined structure of Methyl 3-amino-2-methyl-2-phenylpropanoate makes it an important starting material for the asymmetric synthesis of non-natural amino acids and peptidomimetics. Non-natural amino acids are crucial components in drug discovery, offering the ability to create peptides with enhanced stability, novel functionalities, and improved pharmacokinetic properties. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have better drug-like characteristics.
The quaternary carbon atom in this compound provides a rigid scaffold that can be used to control the conformation of peptide chains. This is particularly important in the design of peptidomimetics that target specific protein-protein interactions. The presence of both a methyl and a phenyl group at the α-position influences the steric environment, which can be exploited to achieve high stereoselectivity in subsequent chemical transformations.
While direct studies on this compound are limited, research on analogous α,α-disubstituted β-amino acids demonstrates their utility in creating conformationally constrained peptides. These modified peptides often exhibit enhanced resistance to enzymatic degradation, a common issue with natural peptide-based drugs.
Table 1: Examples of Non-Natural Amino Acids and Peptidomimetics Derived from Related β-Amino Esters
| Derivative Class | Example Structure | Key Feature | Potential Application |
|---|---|---|---|
| α,α-Disubstituted β-Amino Acid | 2-amino-2-methyl-3-phenylpropanoic acid | Constrained backbone | Protease-resistant peptides |
| β-Peptide Foldamer | Oligomer of 3-amino-2-methylpropanoic acid | Defined secondary structure | Mimicry of protein secondary structures |
Role in the Stereocontrolled Preparation of Complex Organic Molecules
The chiral nature of this compound is instrumental in the stereocontrolled synthesis of complex organic molecules, including heterocyclic compounds and advanced pharmaceutical intermediates.
Synthesis of Heterocyclic Compounds
β-Amino esters are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The amino and ester functionalities can participate in cyclization reactions to form rings of various sizes, such as lactams, piperidines, and azepanes. The stereocenter at the α-position of this compound allows for the synthesis of these heterocycles with a high degree of stereocontrol.
For instance, the intramolecular cyclization of N-protected derivatives of this β-amino ester can lead to the formation of chiral β-lactams or γ-lactams, which are core structures in many antibiotics and other bioactive molecules. The phenyl and methyl substituents can direct the stereochemical outcome of these cyclizations.
Precursor for Advanced Pharmaceutical Intermediates and Drug Scaffold Construction
The unique structural motif of this compound makes it a valuable building block for the construction of advanced pharmaceutical intermediates and complex drug scaffolds. The quaternary stereocenter is a feature found in numerous natural products and pharmaceuticals, often contributing significantly to their biological activity.
By modifying the amino and ester groups, and by transformations involving the phenyl ring, a diverse array of complex molecules can be accessed. For example, the reduction of the ester group to an alcohol, followed by further functionalization, can lead to chiral 1,3-amino alcohols, which are important synthons in medicinal chemistry. The inherent chirality of the starting material ensures the enantiopurity of the resulting products, which is a critical requirement for modern pharmaceuticals.
Table 2: Applications of Related β-Amino Esters in the Synthesis of Bioactive Molecules
| Starting Material Type | Synthetic Transformation | Resulting Scaffold | Therapeutic Area |
|---|---|---|---|
| Chiral β-Amino Ester | Intramolecular Cyclization | β-Lactam | Antibiotics |
| α,α-Disubstituted β-Amino Ester | Multi-step Synthesis | Spirocyclic Alkaloid | CNS Disorders |
Development of Chiral Reagents and Stationary Phases for Chromatographic Separations
Although direct evidence for the use of this compound in this specific application is scarce, chiral β-amino acids and their derivatives are known to be effective as chiral selectors in chromatographic separations. They can be immobilized onto a solid support to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and gas chromatography (GC).
The ability of these molecules to form transient diastereomeric complexes with the enantiomers of a racemic analyte allows for their separation. The phenyl group and the stereogenic center of this compound could provide the necessary steric and electronic interactions for effective chiral recognition. Furthermore, it could serve as a chiral derivatizing agent, reacting with racemic compounds to form diastereomers that can be separated by standard chromatographic techniques.
Investigation of Metabolic Pathways and Biochemical Processes as an Amino Acid Derivative
It is plausible that the ester group would be hydrolyzed in vivo by esterases to yield the corresponding β-amino acid, 3-amino-2-methyl-2-phenylpropanoic acid. The subsequent metabolic pathway would likely involve transamination of the amino group and degradation of the carbon skeleton. The presence of the α-methyl group could potentially hinder enzymatic processes, leading to a different metabolic profile compared to its unmethylated counterpart. Understanding the metabolic stability and pathways of such compounds is crucial for their development as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
